

Application Notes: Novobiocin Susceptibility Testing for Staphylococcus Species

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Compound of Interest

Compound Name: Novobiocin

Cat. No.: B609625

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Introduction

The **Novobiocin** Susceptibility Test is a crucial diagnostic tool in clinical microbiology primarily used to differentiate *Staphylococcus saprophyticus* from other coagulase-negative staphylococci (CoNS).[1][2] *S. saprophyticus* is a notable uropathogen, particularly in young, sexually active females, and is intrinsically resistant to the antibiotic **novobiocin**. [1][3] In contrast, most other CoNS, such as *Staphylococcus epidermidis*, are susceptible to **novobiocin**. [4][5] This differential susceptibility provides a reliable method for the presumptive identification of *S. saprophyticus* in clinical isolates, especially from urine samples. [1][2]

Novobiocin is an aminocoumarin antibiotic produced by *Streptomyces niveus*. [2][3] Its mechanism of action involves the inhibition of bacterial DNA synthesis by targeting the GyrB subunit of DNA gyrase, an enzyme essential for DNA replication. [2][5][6] By binding to GyrB, **novobiocin** acts as a competitive inhibitor of the enzyme's ATPase activity, thereby preventing the replication of bacterial DNA. [5][6]

These application notes provide detailed protocols for both the disk diffusion and broth microdilution methods for **novobiocin** susceptibility testing of *Staphylococcus* species, intended for use by researchers and laboratory professionals.

Data Presentation

The following tables summarize the quantitative data for interpreting **novobiocin** susceptibility test results for *Staphylococcus* species.

Table 1: Interpretive Criteria for **Novobiocin** Disk Diffusion Test (5 µg disk)

Staphylococcus Species	Zone of Inhibition Diameter (mm)	Interpretation
S. saprophyticus	≤ 16	Resistant
Other CoNS (e.g., S. epidermidis)	> 16	Sensitive

Note: A zone of inhibition ≤ 16 mm is the generally accepted cutoff for resistance. Some sources may cite slightly different values, such as <12 mm.[\[1\]](#)[\[4\]](#) Laboratories should adhere to their validated standard operating procedures.

Table 2: Quality Control (QC) Parameters for **Novobiocin** Disk Diffusion Testing

QC Strain	ATCC Number	Expected Zone of Inhibition (mm)
Staphylococcus aureus	25923	≥ 22
Staphylococcus saprophyticus	15305	≤ 15
Staphylococcus epidermidis	12228	≥ 16

Source of QC ranges.[\[2\]](#)[\[4\]](#)

Table 3: Interpretive Criteria for **Novobiocin** Broth Microdilution (MIC) Test

Staphylococcus Species	MIC (µg/mL)	Interpretation
S. aureus	≤ 1	Sensitive
E. coli (for comparison)	≥ 128	Resistant

Note: Standardized MIC breakpoints for differentiating CoNS are not as commonly cited in routine clinical guidelines as disk diffusion criteria. The value for S. aureus is provided as a reference for a susceptible organism.[\[7\]](#) Laboratories performing MIC testing should establish

and validate their own interpretive criteria based on current CLSI or EUCAST guidelines where available.

Experimental Protocols

Protocol 1: Disk Diffusion (Kirby-Bauer) Method

This method is the most common procedure for determining **novobiocin** susceptibility.

Materials:

- Mueller-Hinton Agar (MHA) plates (4 mm depth)[8]
- **Novobiocin** disks (5 µg)
- Pure, 18-24 hour culture of the test *Staphylococcus* isolate[1]
- Sterile saline or Tryptic Soy Broth (TSB)
- 0.5 McFarland turbidity standard
- Sterile cotton swabs[3]
- Incubator at 35-37°C[1]
- Calipers or a ruler for measuring zone diameters[3]
- QC strains (*S. aureus* ATCC 25923, *S. saprophyticus* ATCC 15305, *S. epidermidis* ATCC 12228)

Procedure:

- Inoculum Preparation: a. Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate. b. Transfer the colonies to a tube containing sterile saline or TSB. c. Emulsify the colonies to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[2][3] This corresponds to approximately $1-2 \times 10^8$ CFU/mL.[8]

- Inoculation of MHA Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.^[3] b. Rotate the swab firmly against the inside wall of the tube above the liquid level to remove excess fluid.^[9] c. Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.^{[8][9]} d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.^{[3][8]}
- Application of **Novobiocin** Disk: a. Aseptically place a 5 µg **novobiocin** disk onto the center of the inoculated agar surface using sterile forceps.^[3] b. Gently press the disk down to ensure complete contact with the agar.^[3] c. If testing multiple disks on one plate, ensure they are spaced at least 25 mm apart.^[2]
- Incubation: a. Invert the plates and incubate them aerobically at 35-37°C for 18-24 hours.^{[1][3]}
- Result Interpretation: a. After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using calipers or a ruler.^[3] b. Interpret the results based on the criteria in Table 1. A zone of inhibition ≤ 16 mm indicates resistance, while a zone > 16 mm indicates sensitivity.^[3]

Protocol 2: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of **novobiocin** that inhibits the visible growth of the Staphylococcus isolate.

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **Novobiocin** powder, stock solution, and appropriate diluents
- Sterile 96-well microtiter plates
- Pure, 18-24 hour culture of the test Staphylococcus isolate
- Sterile saline or TSB

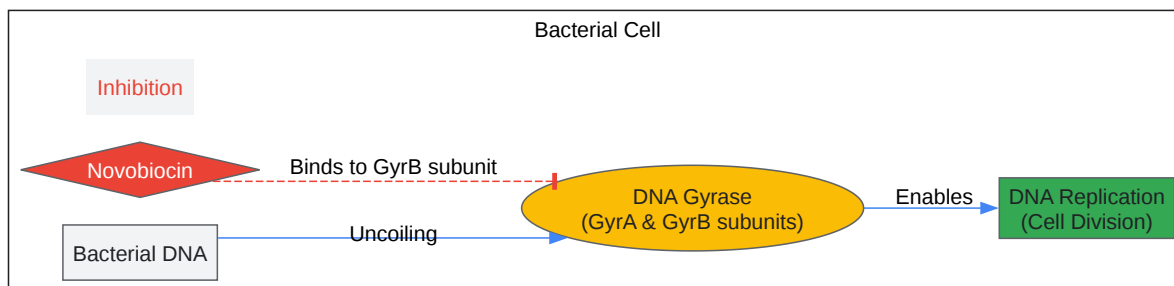
- 0.5 McFarland turbidity standard
- Multi-channel pipette
- Incubator at 35-37°C
- Plate reader or light box for manual reading[10]
- QC strains (*S. aureus* ATCC 25923)

Procedure:

- Preparation of **Novobiocin** Dilutions: a. Prepare a stock solution of **novobiocin**. b. Perform serial two-fold dilutions of **novobiocin** in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL). c. Leave one well without **novobiocin** to serve as a positive growth control and another well with uninoculated broth as a negative control.
- Inoculum Preparation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing the **novobiocin** dilutions and the growth control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
- Result Interpretation: a. After incubation, examine the wells for visible bacterial growth (indicated by turbidity or a pellet at the bottom).[10] This can be done visually using a light box or with a microplate reader.[10] b. The MIC is the lowest concentration of **novobiocin** that completely inhibits visible growth of the organism. c. Compare the MIC value to established breakpoints (see Table 3) to determine if the isolate is susceptible or resistant.

Mandatory Visualizations

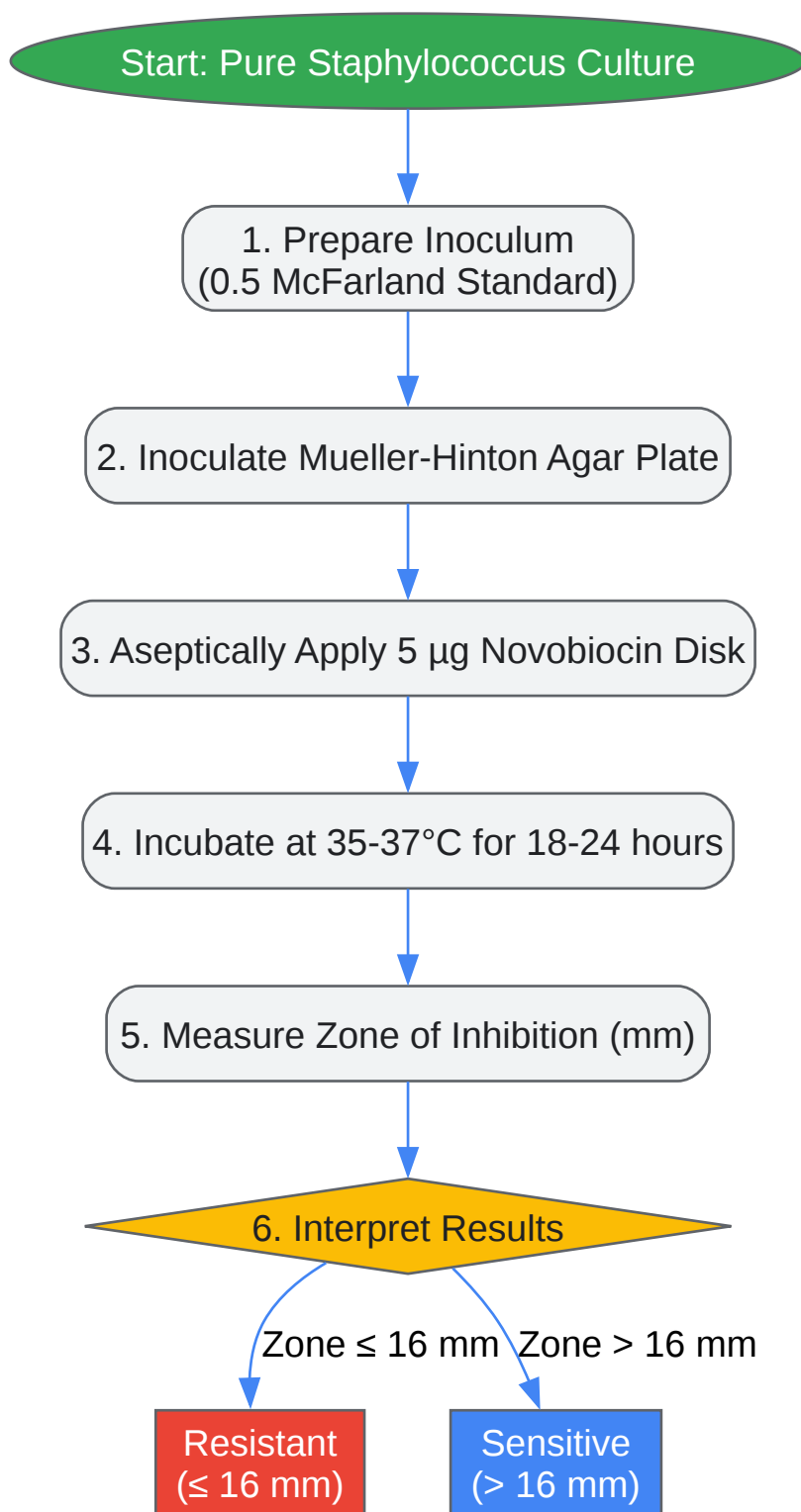
Mechanism of Action



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Caption: Mechanism of **Novobiocin** action on bacterial DNA gyrase.

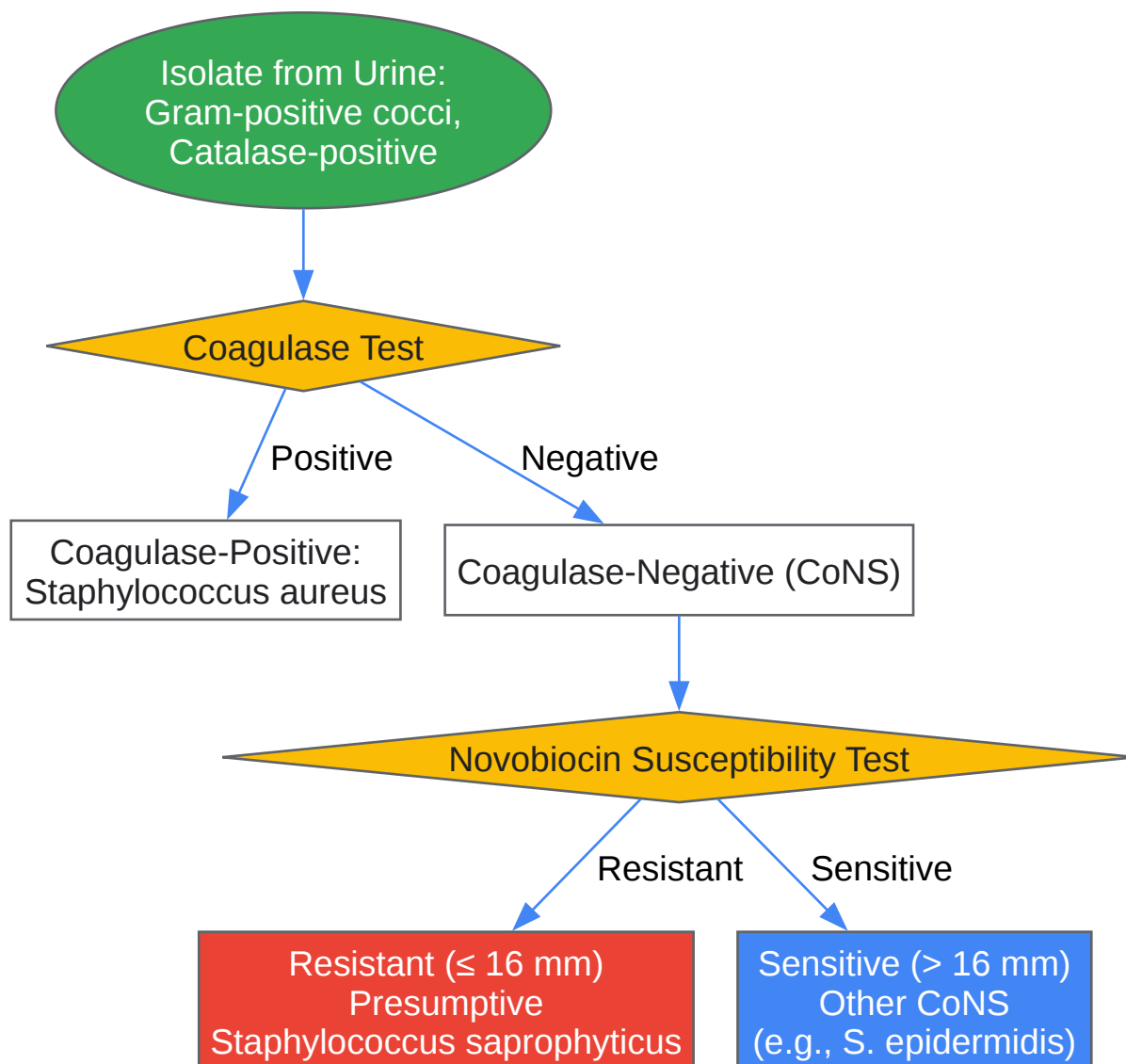
Experimental Workflow: Disk Diffusion Test



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Caption: Workflow for the **Novobiocin** Kirby-Bauer disk diffusion test.

Logical Relationship for Identification



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Caption: Logic for presumptive identification of *S. saprophyticus*.

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